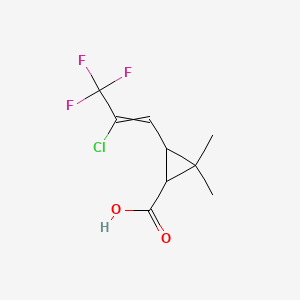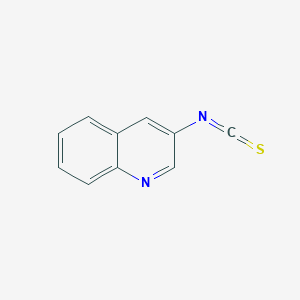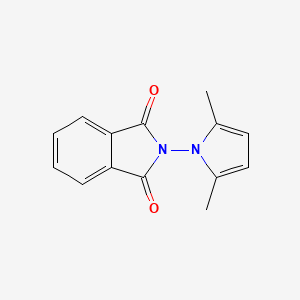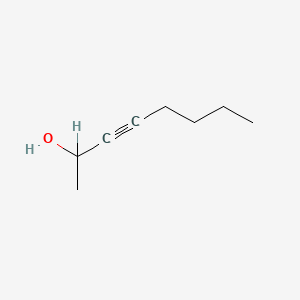
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is a heterocyclic compound with a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an appropriate amine under acidic or basic conditions. The reaction is often carried out under reflux to facilitate the cyclization process .
Industrial Production Methods
For large-scale production, the synthesis can be optimized using catalysts to increase yield and reduce reaction time. Zinc ferrite nanocatalysts have been shown to be effective in promoting the cyclization reaction, making the process more eco-friendly and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity is thought to involve disruption of cell membrane integrity and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one: This compound has a similar structure but contains a sulfur atom, which can significantly alter its chemical and biological properties.
6,7-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[b]azepin-8-one: Another structurally related compound with different ring fusion, leading to distinct reactivity and applications.
Uniqueness
7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is unique due to its specific ring structure and the presence of two methyl groups at the 7-position, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
1010-82-8 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one |
InChI |
InChI=1S/C11H17NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h12H,3-7H2,1-2H3 |
InChI-Schlüssel |
UKUDDGOWCUCRFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CCCN2)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8785504.png)




![((1S)-1-Phenylethyl)(1,4-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B8785539.png)

![5-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8785546.png)






